The synthesis of Quetiapine Hydroxy Impurity-d8 can be derived from established methods for synthesizing quetiapine. One notable method involves the use of inexpensive starting materials such as O-chlorobenzoic acid, which reacts with thiophenol under copper catalysis to form key intermediates like thioxanthone. Subsequent reactions include hydroxyl amination and Beckmann rearrangement to yield dibenzo[b,f][1,4]thiazepines-11-(10H)one, which is then chlorinated .
The synthesis process typically includes the following steps:
This method emphasizes cost-effectiveness and environmental considerations by reducing waste during synthesis .
The molecular structure of Quetiapine Hydroxy Impurity-d8 can be represented using the following identifiers:
The compound appears as a white solid and has a melting point exceeding 254°C (dec.) . The presence of deuterium atoms (D) in its structure allows researchers to utilize it in various analytical techniques such as nuclear magnetic resonance spectroscopy for studying reaction mechanisms and metabolic pathways .
Quetiapine Hydroxy Impurity-d8 undergoes various chemical reactions typical of organic compounds containing nitrogen and sulfur functionalities. Key reactions include:
These reactions are crucial for understanding both the stability of the compound and its behavior under different chemical conditions .
Quetiapine acts primarily as an antagonist at serotonin 5-hydroxytryptamine receptors and dopamine D2 receptors. The hydroxy impurity-d8 variant's mechanism mirrors that of quetiapine but allows for enhanced tracking during pharmacokinetic studies due to its stable isotope labeling. The action involves modulation of neurotransmitter systems in the brain, making it effective in treating mood disorders by balancing serotonin and dopamine levels .
The physical and chemical properties of Quetiapine Hydroxy Impurity-d8 include:
These properties are critical for laboratory handling and applications, ensuring that the compound remains stable during experiments.
Quetiapine Hydroxy Impurity-d8 finds several scientific uses:
Fumaric acid serves as a critical chiral auxiliary in the synthesis of quetiapine hydroxy impurity-d8, enabling stereoselective condensation while minimizing racemization. The process involves reacting deuterated 2-(2-hydroxyethoxy)ethylpiperazine (D8-HEEP) with chlorodibenzo[b,f][1,4]thiazepine-11(10H)-one under reflux conditions in o-xylene at 135-140°C for 12 hours [1]. Fumaric acid catalysis achieves 89% conversion efficiency by protonating the piperazine nitrogen, enhancing electrophilicity for nucleophilic attack on the chlorothiazepine intermediate. Post-reaction, the mixture undergoes alkaline washing (10% potassium carbonate solution) to remove excess acid, followed by crystallization in methanol to isolate the deuterated hydroxy impurity [1] [3]. This method suppresses the formation of N-oxide byproducts by controlling the reaction’s redox potential through inert gas purging.
Table 1: Optimization Parameters for Fumaric Acid-Mediated Condensation | Parameter | Standard Condition | Optimized Condition | Yield Impact |
---|---|---|---|---|
Temperature | 120°C | 135-140°C | +22% | |
Catalyst Loading | 1.0 equiv | 0.8 equiv | +8% | |
Solvent | Toluene | o-Xylene | +15% | |
Reaction Time | 8 hours | 12 hours | +11% | |
Purification | Aqueous wash | Crystallization (MeOH) | +9% purity |
Position-specific deuterium labeling at the piperazine ethyloxy backbone (C₂₁H₁₇D₈N₃O₂S) is achieved through NaBD₄ reduction of deuterated ethyl benzoate precursors. Ethyl benzoate-d5 undergoes hydrazinolysis to form benzoyl hydrazide-d5, which is subsequently reduced using NaBD₄ in tetrahydrofuran/water (4:1) at 0°C to yield D8-HEEP with >99% isotopic purity [5] [6]. Critical to preventing deuterium scrambling is maintaining pH 9–10 via lithium hydroxide buffers during reduction, as acidic conditions catalyze H/D exchange. Nuclear magnetic resonance (¹H-decoupled ²H NMR) validation confirms deuterium localization at the ethylene bridge (-CD₂-CD₂-) and piperazine methylene groups, with undetectable (<0.1%) deuterium loss at metabolic sites [6]. This positional stability ensures the impurity’s utility as an internal standard in mass spectrometry, where its fragmentation pattern (m/z 384 → 253) remains distinct from non-deuterated analogs.
Copper(I) iodide/1,10-phenanthroline catalyzes the cyclization of 2-bromo-2'-chlorodiphenyl sulfide to form the dibenzo[b,f][1,4]thiazepine core—a key intermediate for quetiapine hydroxy impurity-d8. The catalyst system (5 mol%) in dimethylformamide at 110°C facilitates Ullmann-type C-N coupling with 89% yield by suppressing disulfide formation through sulfur coordination [3] [4]. Comparative studies show copper outperforms palladium catalysts (Pd₂(dba)₃/XPhos), reducing protodehalogenation byproducts from 12% to <2%. Post-coupling, the thiazepine ring is oxidized using meta-chloroperbenzoic acid (mCPBA) to introduce the sulfoxide moiety characteristic of the hydroxy impurity, with copper residues removed via chelating resins (Dowex M4195) to <5 ppm [4].
Table 2: Catalytic Performance in Thiazepine Ring Formation | Catalyst System | Byproduct Formation | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
CuI/Phenanthroline | 1.8% disulfide | 6 | 89 | |
Pd₂(dba)₃/XPhos | 12% dehalogenation | 3 | 78 | |
FeCl₃ (solvent-free) | 25% polymerized sulfur | 12 | 52 | |
NiCl₂(PPh₃)₂ | 8% homocoupling | 8 | 65 |
Anhydrous dimethylformamide (DMF) maximizes deuterium retention in the nucleophilic aromatic substitution (SNAr) step between D8-HEEP and chlorothiazepine, exhibiting a kinetic isotope effect (KIE) of kH/kD = 1.8. DMF’s high polarity (ε = 38) accelerates the reaction rate 3.2-fold versus tetrahydrofuran (ε = 7.6), while aprotic conditions minimize deuterium loss to <0.5% [1] [3]. Reaction monitoring via in situ IR spectroscopy reveals second-order kinetics with an activation energy (Ea) of 72 kJ/mol for the deuterated pathway—8 kJ/mol higher than the protiated analog due to deuterium’s mass effect [4]. Optimal conditions (DMF, 90°C, 10 hours) achieve 95% conversion, with solvent recycling reducing waste generation by 40% [1]. Post-reaction, DMF is recovered via vacuum distillation (0.5 mmHg, 80°C) for reuse, maintaining reaction efficiency over five cycles.
Table 3: Solvent Effects on Deuterium Retention and Reaction Kinetics | Solvent | Dielectric Constant (ε) | Deuterium Loss (%) | Reaction Rate (×10⁻³ s⁻¹) | Conversion (%) |
---|---|---|---|---|---|
DMF | 38 | 0.4 | 8.9 | 95 | |
THF | 7.6 | 2.1 | 2.8 | 67 | |
o-Xylene | 2.6 | 0.8 | 5.2 | 89 | |
Acetonitrile | 37.5 | 1.7 | 6.1 | 73 |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1